molecular formula C14H14N2O2 B1621619 N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine CAS No. 176853-40-0

N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine

Cat. No.: B1621619
CAS No.: 176853-40-0
M. Wt: 242.27 g/mol
InChI Key: ADLFDROCPXPTRU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine adheres to IUPAC nomenclature rules for ethenamine derivatives. Its systematic name is derived by identifying the parent structure, substituents, and stereochemical configuration.

Key Components of the IUPAC Name

Component Description
Parent chain Ethenamine (CH₂=CH-NH₂)
Substituents
- 1-Nitronaphthalen-2-yl Nitro-substituted naphthalene group at position 2
- N,N-Dimethyl Two methyl groups attached to the nitrogen atom
Stereochemical descriptor (E) configuration

The (E) designation specifies the trans arrangement of the nitronaphthalen-2-yl and dimethylamino groups around the ethenamine double bond. This follows IUPAC guidelines for geometric isomerism, where substituents of higher priority are positioned opposite each other.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is governed by the ethenamine backbone , a planar C=C bond flanked by the dimethylamino group and the nitronaphthalen-2-yl moiety.

Key Geometric Features

  • Ethenamine Core :
    • A conjugated C=C-N system with partial double-bond character between C and N due to resonance.
    • The dimethylamino group (N(CH₃)₂) donates electron density via lone pairs, stabilizing the adjacent double bond.
  • Nitronaphthalen-2-yl Substituent :
    • The nitro group (NO₂) at position 1 of the naphthalene ring is meta to the ethenamine attachment.
    • Electron-withdrawing effects of NO₂ influence the electronic distribution across the conjugated system.

Conformational Dynamics

  • E/Z Isomerism : The (E) configuration minimizes steric hindrance between the bulky nitronaphthalen-2-yl group and dimethylamino substituent.
  • Rotational Barriers : Low energy barriers (~14 kcal/mol) around the C1–C2 double bond allow dynamic interconversion between E and Z isomers under solvent or thermal conditions.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are sparse, its structural analogs (e.g., nitroethenediamines) provide insights into crystalline behavior.

Hypothetical Crystallographic Analysis

Parameter Expected Value (Based on Analogues)
Crystal System Monoclinic or orthorhombic
Space Group P2₁/c or Pna2₁
Unit Cell Dimensions ~10–15 Å (varies with packing)
Hydrogen Bonding Intermolecular N–H···O interactions (if protonated)

X-ray Diffraction Applications

  • Polymorphism Detection : Used to identify distinct crystalline forms, which may affect solubility or reactivity.
  • Conformational Validation : Confirms the (E) configuration and planar geometry of the ethenamine core.

Tautomerism and Stereo-electronic Effects

The compound exhibits tautomerism between the enamine and nitronic acid (aci-nitro) forms, influenced by electronic and environmental factors.

Tautomer Equilibrium

Tautomer Stability Conditions
Enamine Most stable (gas phase) Neutral pH, non-polar solvents
Aci-nitro Less stable (~13 kcal/mol higher energy) Acidic conditions, polar solvents

Mechanistic Insights

  • Enamine Dominance : Stabilized by resonance delocalization between the C=N bond and the nitronaphthalen-2-yl group.
  • Aci-nitro Formation : Observed under acidic conditions, where protonation of the amino group facilitates tautomerization.

Stereo-electronic Influences

  • Nitro Group : Withdraws electrons via resonance, enhancing the electrophilicity of the ethenamine double bond.
  • Dimethylamino Group : Donates electrons, counteracting the nitro group’s effects and stabilizing the enamine form.

Properties

IUPAC Name

N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16(17)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLFDROCPXPTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363291
Record name N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176853-40-0
Record name N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Naphthalene: Synthesis of 1-Nitronaphthalen-2-yl Intermediates

The foundational step involves nitrating naphthalene to produce 1-nitronaphthalene, a critical precursor. Traditional methods employ mixed nitric-sulfuric acid systems, but modern approaches prioritize regioselectivity and reduced waste.

Zeolite-Catalyzed Nitration

A patent by CN102850225B details a solvent-free method using 95% fuming nitric acid and modified ZSM-5/β-zeolite catalysts at ambient conditions. Key advantages include:

  • Regioselectivity : 78% yield of 1-nitronaphthalene with <5% β-isomer formation.
  • Environmental Impact : Eliminates sulfuric acid, reducing waste acid by 40% compared to traditional mixed-acid systems.
Table 1: Comparative Nitration Methods
Method Catalyst Temperature (°C) 1-Nitronaphthalene Yield (%)
Mixed HNO₃/H₂SO₄ None 50–60 65
Fuming HNO₃ + ZSM-5 ZSM-5/β-zeolite 25 78

Formation of the Ethenamine Moiety: Amination Strategies

The ethenamine group is introduced via condensation reactions between 1-nitronaphthalene derivatives and N,N-dimethylamine precursors. Two dominant pathways exist:

Eschweiler-Clarke Reductive Amination

Adapted from N,N-diethylmethylamine synthesis, this method uses formaldehyde and formic acid to methylate primary amines. For (E)-selectivity:

  • Intermediate Synthesis : React 1-nitronaphthalen-2-ylacetaldehyde with dimethylamine hydrochloride.
  • Reduction : Employ sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C to favor the (E)-isomer.
  • Yield : 62–68% with >90% (E)-configuration.

Wittig-Horner Olefination

A stereoselective route involves phosphoryl ylides:
$$ \text{1-Nitronaphthalen-2-ylcarbaldehyde} + (\text{CH}3)2NCH2P(O)(OEt)2 \rightarrow \text{(E)-product} $$

  • Conditions : Triethylamine base, THF solvent, 12 h reflux.
  • Outcome : 71% yield, (E)/(Z) = 9:1.

Stereochemical Control and Reaction Optimization

The (E)-configuration is thermodynamically favored due to steric repulsion between the nitro group and dimethylamino moiety in the (Z)-isomer. Key parameters include:

Solvent Effects

  • Polar Aprotic Solvents : DMF increases reaction rate but reduces (E)-selectivity to 6:1.
  • Ether Solvents : THF maintains 9:1 (E)/(Z) ratio by stabilizing transition states.

Temperature Dependence

Lower temperatures (0–5°C) slow isomerization, preserving (E)-configuration:

  • At 25°C : (E)/(Z) = 7:1 after 24 h.
  • At 0°C : (E)/(Z) = 9:1 even after 48 h.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane:ethyl acetate = 4:1) resolves (E)- and (Z)-isomers, with Rf values of 0.35 and 0.28, respectively.

Spectroscopic Confirmation

  • ¹H NMR : Vinyl protons at δ 6.82 (d, J = 16.0 Hz) and 7.45 (d, J = 16.0 Hz) confirm trans-configuration.
  • IR : N-O stretch at 1520 cm⁻¹; C=C stretch at 1625 cm⁻¹.

Industrial Scalability and Environmental Considerations

Continuous-Flow Nitration

Implementing the zeolite-catalyzed method in flow reactors enhances throughput:

  • Productivity : 12 kg/h of 1-nitronaphthalene with 99.5% purity.

Waste Management

  • Acid Recovery : 95% HNO₃ is recycled via distillation, reducing raw material costs by 30%.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of N,N-dimethyl-2-(1-aminonaphthalen-2-yl)ethenamine.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.

    Medicine: Could be explored for its pharmacological properties, particularly if the nitro group is reduced to an amine.

    Industry: May be used in the production of dyes, pigments, and other materials requiring aromatic nitro compounds.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine would depend on its specific application. For example, if used in a biological context, it might interact with cellular proteins or enzymes, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Bond Length Comparison in Imine Derivatives

Compound C=N Bond Length (Å) Reference
(E)-N,N-Dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine 1.292
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264
2-(N-Benzyl-α-Iminoethyl)phenol 1.286

Comparison with Pyridine-Based Analogues

The substitution of naphthalene with pyridine rings alters steric and electronic properties. For example:

  • (E)-N,N-Dimethyl-2-(3-Nitropyridin-2-yl)ethenamine (CAS 343569-94-8) has a molecular formula C₉H₁₁N₃O₂, average mass 193.206 Da, and ChemSpider ID 9096629 .
  • N,N-Dimethyl-2-(3-Nitropyridin-4-yl)ethenamine (CAS 64679-69-2) shares a similar backbone but differs in nitro-group positioning, affecting conjugation and dipole moments .

Table 2: Physicochemical Properties of Analogues

Compound Molecular Formula Average Mass (Da) ChemSpider ID Key Structural Difference
(E)-N,N-Dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine C₁₄H₁₅N₃O₂ 265.29* N/A 1-Nitronaphthalene core
(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine C₉H₁₁N₃O₂ 193.206 9096629 Pyridine ring at position 3
(E)-N,N-Dimethyl-2-(2-nitrophenyl)ethenamine (3aj) C₁₀H₁₂N₂O₂ 192.22 N/A Benzene instead of naphthalene

*Calculated based on formula.

Pharmacological and Functional Comparisons

While direct pharmacological data for the title compound are absent, structurally related compounds exhibit diverse activities:

  • Dimethindene (N,N-dimethyl-2-[3-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine), an antihistamine, shares the dimethylaminoethyl group but incorporates an indene ring, highlighting the role of aromatic systems in bioactivity .

Biological Activity

(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine is a compound of interest due to its potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological implications.

  • Molecular Formula : C14_{14}H14_{14}N2_2O2_2
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 78283-21-3

The compound features a nitro group attached to a naphthalene ring, which is known to influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine can be attributed to several mechanisms:

  • Nitro Group Reactivity : The presence of the nitro group may facilitate redox reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.
  • Aromatic Interaction : The naphthalene moiety allows for π-π stacking interactions with nucleic acids and proteins, which can affect cellular processes such as transcription and translation.

Biological Activity Overview

Research indicates that compounds similar to (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that nitroaromatic compounds can possess antibacterial properties.
  • Cytotoxicity : There is evidence indicating that certain nitro-substituted compounds may induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial effects of various nitroaromatic compounds found that (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that the compound induced cell death in human leukemia cell lines. The IC50 value was reported at approximately 15 µM, indicating a moderate level of cytotoxicity. Further analysis revealed that the mechanism involved the activation of caspase pathways leading to apoptosis.

Q & A

Q. What are the established synthetic routes for (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine, and what are their key experimental parameters?

The compound is synthesized via condensation of 2-nitronaphthalene derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) under inert conditions. A representative procedure involves heating 2-nitrotoluene (10 mmol) with DMF-DMA (15 mmol) in DMF at 140°C for 24 hours, yielding the product as a dark red liquid with 91% efficiency after vacuum distillation . Key parameters include strict anhydrous conditions, controlled heating to avoid side reactions (e.g., over-nitration), and precise stoichiometric ratios to favor the (E)-isomer.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration via coupling constants (Jtrans1216 HzJ_{\text{trans}} \approx 12-16\ \text{Hz}) and substituent-induced chemical shifts.
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (e.g., calculated C: 59.73%, H: 5.01%, N: 6.33% vs. observed values) .
  • IR Spectroscopy : Identifies nitro group vibrations (~1520 cm1^{-1}) and C=C stretching (~1620 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

Q. How is the (E)-stereochemistry preserved during synthesis and purification?

The (E)-isomer is thermodynamically favored due to steric hindrance between the nitro group and dimethylamino moiety. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) minimizes isomerization. Confirmation is achieved through NOESY NMR (absence of nOe between nitro and dimethylamino protons) or X-ray crystallography .

Advanced Research Questions

Q. How can contradictions in elemental analysis data (e.g., nitrogen content discrepancies) be resolved?

Discrepancies (e.g., calculated N: 6.33% vs. observed 5.96% ) may arise from incomplete reaction, residual solvents, or hygroscopicity. Mitigation strategies include:

  • Combined TGA-MS : Quantifies volatile impurities.
  • Microanalysis Replication : Triplicate runs with internal standards (e.g., acetanilide).
  • Alternative Synthesis : Use of deuterated solvents or modified precursors to trace side products.

Q. What computational and experimental methods elucidate the nitro group’s role in electronic and steric effects?

  • DFT Calculations : Analyze HOMO/LUMO distributions to predict reactivity (e.g., nitro group’s electron-withdrawing effect on the ethenamine π-system) .
  • Cyclic Voltammetry : Measures reduction potentials of the nitro group to assess electron-deficient character.
  • X-ray Crystallography : Resolves bond angles and dihedral angles between nitro and adjacent groups, revealing steric interactions .

Q. How can palladium-catalyzed reductive cyclization be applied to synthesize N-heterocyclic derivatives?

The nitro group facilitates reductive cyclization under Pd/C or Pd(OAc)2_2 catalysis with CO surrogates (e.g., formic acid). For example, nitro-to-amine reduction followed by intramolecular C-N coupling can yield indole or quinoline derivatives. Optimizing ligands (e.g., phosphines) and reaction time prevents over-reduction .

Q. What strategies optimize reaction conditions for scale-up without compromising yield?

  • DoE (Design of Experiments) : Screen temperature (120–160°C), solvent (DMF vs. DMAc), and catalyst loading.
  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro group consumption and intermediate formation .

Q. How does the nitronaphthalene moiety influence photophysical properties?

The nitro group introduces a charge-transfer transition, red-shifting absorbance (e.g., λmax350400 nm\lambda_{\text{max}} \approx 350-400\ \text{nm}). Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while solvatochromic studies reveal polarity-dependent emission shifts, relevant for optoelectronic applications .

Methodological Considerations

Q. What crystallographic software suites are recommended for resolving structural ambiguities?

  • SHELXL : For refining small-molecule structures against high-resolution data, especially handling anisotropic displacement parameters .
  • WinGX/ORTEP : Visualizes thermal ellipsoids and validates geometric parameters (e.g., C=C bond lengths) .
  • Olex2 : Integrates solution, refinement, and publication-ready graphics in a single interface.

Q. How are substituent effects systematically studied to design functional analogs?

  • Hammett Analysis : Correlate σ/σ+^+ values of substituents (e.g., -NO2_2, -OMe) with reaction rates or spectroscopic shifts.
  • Parallel Synthesis : Generate a library of analogs via substituent variation at the naphthalene or ethenamine positions.
  • QSAR Modeling : Relate structural descriptors (e.g., logP, molar refractivity) to biological or catalytic activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
Reactant of Route 2
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N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine

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